2,3-Diphenyl-5-ethyltetrazolium chloride

Overview

Description

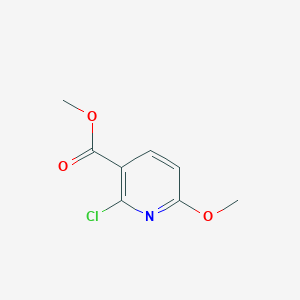

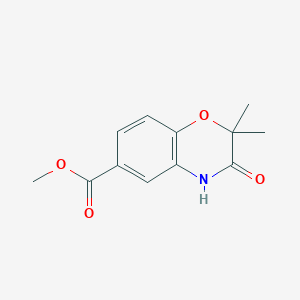

2,3-Diphenyl-5-ethyltetrazolium chloride is a chemical compound with the molecular formula C15H15ClN4 . It is a solid substance at 20 degrees Celsius and is sensitive to light .

Molecular Structure Analysis

The molecular structure of 2,3-Diphenyl-5-ethyltetrazolium chloride consists of 15 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms . The InChI string representation of its structure isInChI=1S/C15H15N4.ClH/c1-2-15-16-18(13-9-5-3-6-10-13)19(17-15)14-11-7-4-8-12-14;/h3-12H,2H2,1H3;1H/q+1;/p-1 . Physical And Chemical Properties Analysis

2,3-Diphenyl-5-ethyltetrazolium chloride has a molecular weight of 286.76 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are 286.0985242 g/mol . It has a topological polar surface area of 34.6 Ų and a complexity of 245 . It appears as a white to light yellow to light orange powder or crystal . It has a melting point of 243 °C and is soluble in ethanol .Scientific Research Applications

Cytochemical Applications

2,3-Diphenyl-5-ethyltetrazolium chloride and its variants have been used extensively in cytochemistry. A study by Nachlas et al. (1957) introduced a p-nitrophenyl substituted ditetrazole, which allowed for the visualization of enzymic activity in tissue sections, demonstrating its utility in histochemical purposes. It was effective in the cytochemical localization of enzyme distribution in major tissues of rats and dogs (Nachlas, Tsou, DE SOUZA, Cheng, & Seligman, 1957).

Pathological Research

Bederson et al. (1986) evaluated 2,3,5-triphenyltetrazolium chloride (a variant of the compound ) as a histopathologic stain for identifying infarcted rat brain tissue. They found it to be a reliable method for detecting and quantifying cerebral infarction in rats (Bederson, Pitts, Germano, Nishimura, Davis, & Bartkowski, 1986).

Microbiological Studies

In microbiology, Gabrielson et al. (2002) explored the use of 2,3,5-triphenyltetrazolium chloride and other redox indicators for quantifying microbial growth. Their study concluded that bacterial growth inhibition can be measured reproducibly using these indicators, highlighting the compound's application in microbiological research (Gabrielson, Hart, Jarelöv, Kühn, McKenzie, & Möllby, 2002).

Chemical Analysis Applications

Singh et al. (1985) utilized a tetrazolium chloride variant in spectrophotometric determination of cobalt(II), showcasing its utility in chemical analysis. The ion-pair formed with tetrathiocyanatocobaltate(II) was used for sensitive cobalt measurements (Singh, Kumar, & Katyal, 1985).

Plant Physiology

Pratt & Dufrénoy (1948) proposed the use of triphenyltetrazolium chloride in studies of cellular physiology, especially for locating intracellular sites of dehydrogenase activity in plants like sugar cane. This research underlines the compound's significance in plant physiological studies (Pratt & Dufrénoy, 1948).

Safety and Hazards

2,3-Diphenyl-5-ethyltetrazolium chloride should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas . In case of inhalation, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice or attention if you feel unwell .

properties

IUPAC Name |

5-ethyl-2,3-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N4.ClH/c1-2-15-16-18(13-9-5-3-6-10-13)19(17-15)14-11-7-4-8-12-14;/h3-12H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLRRKFNUOOGIW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diphenyl-5-ethyltetrazolium chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate](/img/structure/B1365408.png)

![Methyl 2-{[(4-Methylpyrimidin-2-Yl)carbamoyl]sulfamoyl}benzoate](/img/structure/B1365411.png)